Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-
Description
Properties
CAS No. |
198422-11-6 |
|---|---|
Molecular Formula |
C10H23N3O |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H23N3O/c1-10(2,3)8(11)9(14)12-6-7-13(4)5/h8H,6-7,11H2,1-5H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
REYOFKPDVUAABY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCCN(C)C)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCCN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitrile Intermediates
Reaction Pathway
The compound is synthesized via hydrogenation of (2S)-2-amino-3,3-dimethylbutanenitrile intermediates. Palladium on activated carbon (10% Pd/C) under hydrogen gas (30 psi) in ethanol/acetic acid achieves selective reduction to the primary amine.
Conditions:
- Catalyst : 10% Pd/C (50% water content)
- Solvent : Ethanol/acetic acid (1:0.1 v/v)
- Temperature : 20–30°C
- Pressure : 30 psi H₂
- Time : 48–72 hours
Outcomes:
| Parameter | Value | Source |
|---|---|---|
| Yield | 96% | |
| Purity (HPLC) | >98% | |
| Chiral Excess (ee) | >99% (S-configuration) |
Mechanism : The nitrile group undergoes hydrogenolysis to a primary amine without racemization due to mild acidic conditions stabilizing the chiral center.
Microbial Catalysis Using Nitrile Hydratase
Biocatalytic Route
Rhodococcus and Nocardia strains expressing nitrile hydratase convert 2-amino-2,3-dimethylbutyronitrile to the corresponding amide under ambient conditions.
Fermentation Parameters:
- Strain : Nocardia globerula CCTCC M 209214
- pH : 6.0–10.0
- Temperature : 20–40°C
- Substrate Ratio : 1:1.2 (nitrile:enzyme)
Performance Metrics:
| Metric | Value | Source |
|---|---|---|
| Conversion Rate | 98% | |
| Reaction Time | 4–6 hours | |
| Environmental Impact | Low wastewater |
Advantages : Eliminates harsh acids/bases, reducing downstream purification steps.
Stereoselective Amide Coupling
Chemical Synthesis
Chiral (2S)-2-amino-3,3-dimethylbutanoic acid is coupled with N,N-dimethylethylenediamine using carbodiimide-based agents (e.g., DCC/HOBt).
Protocol:
- Activation : Carboxylic acid activated with DCC in anhydrous THF (0°C, 1 hour).
- Coupling : Add N,N-dimethylethylenediamine (1.2 eq) at 25°C for 12 hours.
- Workup : Extract with ethyl acetate, wash with 5% NaHCO₃, dry over Na₂SO₄.
Results:
| Parameter | Value | Source |
|---|---|---|
| Yield | 85% | |
| Purity (NMR) | 99.2% | |
| Optical Rotation | [α]²⁵D = +24° |
Critical Note : Chiral purity depends on enantiomerically pure starting materials, often resolved via L-tartaric acid crystallization.
Industrial-Scale Hydrolysis and Salification
Patent-Derived Method (CN102020584A)
A three-step process converts 2-bromo-butyric acid to the target compound via bromoamide intermediates.
Steps:
- Amidation : 2-Bromo-butyric acid + NH₃ → 2-Bromo-butyramide (86% yield).
- Hydrolysis : H₂O/HCl at 100°C for 24 hours → (S)-2-amino-3,3-dimethylbutanoic acid.
- Salification : HCl gas in methanol (pH 1.5) yields hydrochloride salt, later neutralized.
Process Data:
| Step | Yield | Purity | Source |
|---|---|---|---|
| Amidation | 86% | 98.9% | |
| Hydrolysis | 85% | 99.6% | |
| Salification | 95% | 99.9% |
Key Innovation : Uses cost-effective thionyl chloride for amidation, avoiding expensive coupling agents.
Resolution of Racemic Mixtures
L-Tartaric Acid Fractionation
DL-2-amino-3,3-dimethylbutanamide is resolved using L-tartaric acid in methanol, exploiting differential solubility of diastereomeric salts.
Conditions:
- Solvent : Methanol (2.5–3.4 vol)
- Acid/Base Ratio : 15:8 (amine:L-tartaric acid)
- Crystallization : 0–5°C for 12 hours
Outcomes:
| Parameter | Value | Source |
|---|---|---|
| Chiral Purity | 99.9% ee | |
| Recovery | 47.8% |
Limitation : Moderate recovery due to partial salt solubility, necessitating repeat crystallizations.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling (2S)-2-amino-3,3-dimethylbutanoic acid with N,N-dimethylethylenediamine and NaHCO₃ achieves 78% yield in 2 hours.
Parameters:
- Milling Time : 120 minutes
- Frequency : 30 Hz
- Stoichiometry : 1:1.1 (acid:amine)
Advantage : Eliminates organic solvents, reducing E-factor by 60% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amides and amines.
Substitution: Substituted amides and secondary amines.
Scientific Research Applications
Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Table 1: Comparative Analysis of Key Analogs
Structural and Functional Differences
Backbone Modifications: The 3,3-dimethyl groups in the target compound increase steric hindrance compared to analogs with a single methyl (e.g., 3-methyl in ). This impacts binding pocket compatibility in biological targets. Dimethylaminoethyl vs.
Stereochemical Variations :
- The (2S) configuration is conserved in analogs like and , but stereoisomerism in other derivatives (e.g., cyclohexylthioureido in ) introduces divergent bioactivity.
Synthetic Routes :
Pharmacological and Physicochemical Insights
- Solubility: The dimethylaminoethyl group enhances water solubility compared to N-benzyl derivatives (e.g., ), which are more lipophilic (LogP ~2.5).
- Receptor Binding: The dimethylaminoethyl moiety may mimic natural ligands in neurological targets, as seen in patented compounds with similar groups (e.g., ).
- Thermal Stability : Analogs with bulkier substituents (e.g., 3,3-dimethyl) exhibit higher melting points, though specific data for the target compound is lacking.
Commercial and Research Relevance
Biological Activity
Butanamide, 2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-, (2S)- is a synthetic organic compound notable for its complex structure and potential applications in pharmaceuticals. This compound features an amide functional group and multiple alkyl substituents, which contribute to its biological activity. The stereochemistry indicated by (2S) suggests that it possesses a chiral center, influencing its interactions with biological systems.
The molecular formula for this compound is , with a CAS number of 198422-11-6. Its structure includes:
- An amide group which can undergo hydrolysis.
- A dimethylamino group that may influence its pharmacological properties.
Research indicates that butanamide derivatives often interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. The dimethylamino group may enhance central nervous system activity, potentially leading to stimulant or anxiolytic effects.
Neurotransmitter Interaction
Studies have shown that compounds similar to butanamide can affect neurotransmitter receptors. For instance, the presence of the dimethylamino group is associated with enhanced binding affinity to various receptors, influencing mood and cognitive functions.
Antimicrobial Activity
Preliminary studies suggest that butanamide derivatives may possess antimicrobial properties. For example, research on structurally similar compounds has indicated activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of butanamide and its biological activity is crucial. The following table summarizes some compounds with structural similarities and their key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N,N-Dimethylbutanamide | Similar amide structure | Lacks chiral center; simpler |
| 2-Amino-3-methylbutanamide | Similar backbone | Different substitution pattern; less steric hindrance |
| N,N-Diethylbutanamide | Similar amide structure | Different alkyl groups; potential variation in biological activity |
These comparisons highlight the unique biological activities associated with the specific stereochemistry and substituent arrangement of butanamide, 2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-, (2S)-.
Case Studies
- Neuropharmacological Study : A study evaluated the effects of butanamide derivatives on serotonin receptors, revealing significant modulation of receptor activity which could lead to therapeutic effects in anxiety disorders.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various butanamide derivatives against Gram-positive bacteria. Results indicated that certain modifications in the alkyl chain significantly enhanced antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
